REACTION_SMILES
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[Br:6][c:7]1[cH:8][cH:9][cH:10][c:11]([C:13]([F:14])([F:15])[F:16])[cH:12]1.[CH2:19]1[O:20][CH2:21][CH2:22][O:23][CH2:24]1.[CH3:17][NH2:18].[CH3:25][CH2:26][O:27][C:28](=[O:29])[CH3:30].[S:1](=[O:2])(=[O:3])([Cl:4])[Cl:5]>>[S:1](=[O:2])(=[O:3])([c:9]1[cH:8][c:7]([Br:6])[cH:12][c:11]([C:13]([F:14])([F:15])[F:16])[cH:10]1)[NH:18][CH3:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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FC(F)(F)c1cccc(Br)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(Cl)Cl
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Name
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Type
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product
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Smiles
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CNS(=O)(=O)c1cc(Br)cc(C(F)(F)F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |